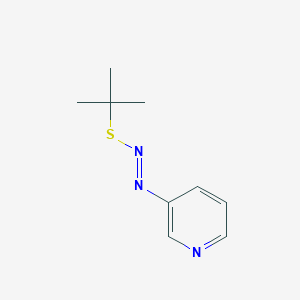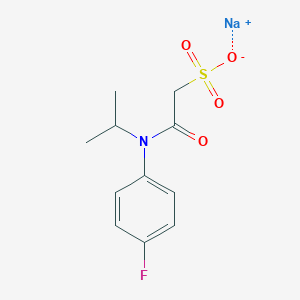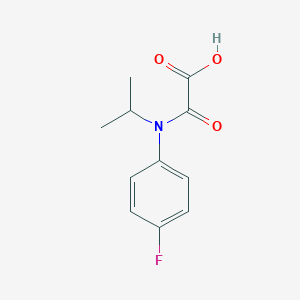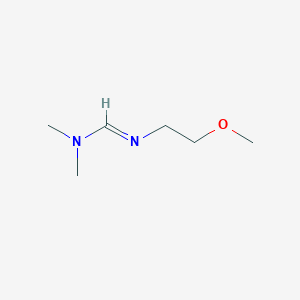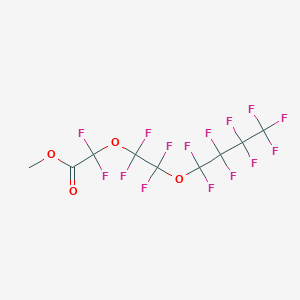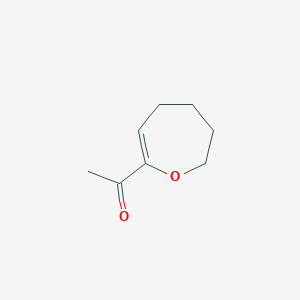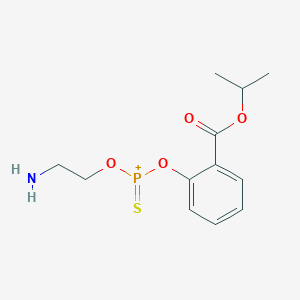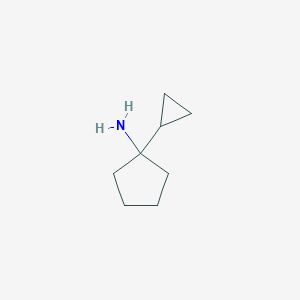
1-Cyclopropylcyclopentanamine
Übersicht
Beschreibung
1-Cyclopropylcyclopentanamine, also known as cPCA, is a cyclic amine compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a cycloalkyl derivative of amine, which has a cyclopropyl group attached to the cyclopentane ring. The unique structural features of cPCA make it an interesting compound for researchers to study its synthesis, mechanism of action, and potential applications.
Wirkmechanismus
The mechanism of action of 1-Cyclopropylcyclopentanamine is not yet fully understood. However, it has been reported to act as a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin in the brain. This leads to an increase in serotonin levels, which can help in the treatment of depression and anxiety disorders.
Biochemische Und Physiologische Effekte
1-Cyclopropylcyclopentanamine has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can help in the treatment of depression and anxiety disorders. In addition, 1-Cyclopropylcyclopentanamine has been reported to have anticonvulsant and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Cyclopropylcyclopentanamine in lab experiments include its unique structural features, which make it a useful building block for the synthesis of various compounds. In addition, 1-Cyclopropylcyclopentanamine has been reported to have potential therapeutic applications in the treatment of depression and anxiety disorders.
The limitations of using 1-Cyclopropylcyclopentanamine in lab experiments include its potential toxicity and the need for careful handling. In addition, the synthesis of 1-Cyclopropylcyclopentanamine can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of 1-Cyclopropylcyclopentanamine. One potential area of research is the development of new therapeutic agents for the treatment of depression and anxiety disorders. In addition, 1-Cyclopropylcyclopentanamine can be further studied for its potential applications in the field of organic synthesis.
Another area of research is the study of the mechanism of action of 1-Cyclopropylcyclopentanamine. Further studies are needed to fully understand how 1-Cyclopropylcyclopentanamine interacts with serotonin receptors in the brain.
Conclusion
1-Cyclopropylcyclopentanamine is a cyclic amine compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique structural features make it a useful building block for the synthesis of various compounds, and it has shown promising results as a potential therapeutic agent for the treatment of depression and anxiety disorders. Further studies are needed to fully understand the mechanism of action of 1-Cyclopropylcyclopentanamine and its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylcyclopentanamine has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 1-Cyclopropylcyclopentanamine has been studied for its potential as a therapeutic agent for the treatment of depression and anxiety disorders. It has been reported to act as a selective serotonin reuptake inhibitor (SSRI) and has shown promising results in preclinical studies.
In addition, 1-Cyclopropylcyclopentanamine has been studied for its potential in the field of organic synthesis. It has been reported to be a useful building block for the synthesis of various compounds due to its unique structural features.
Eigenschaften
CAS-Nummer |
132439-41-9 |
|---|---|
Produktname |
1-Cyclopropylcyclopentanamine |
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
1-cyclopropylcyclopentan-1-amine |
InChI |
InChI=1S/C8H15N/c9-8(7-3-4-7)5-1-2-6-8/h7H,1-6,9H2 |
InChI-Schlüssel |
AMNLAEZUDVGLNT-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2CC2)N |
Kanonische SMILES |
C1CCC(C1)(C2CC2)N |
Synonyme |
Cyclopentanamine, 1-cyclopropyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

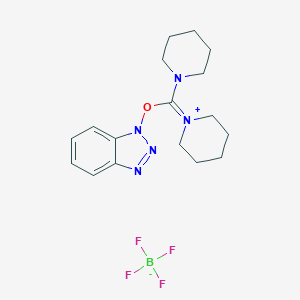
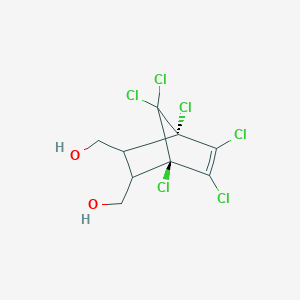
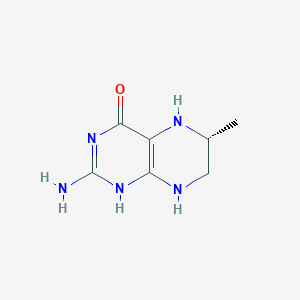

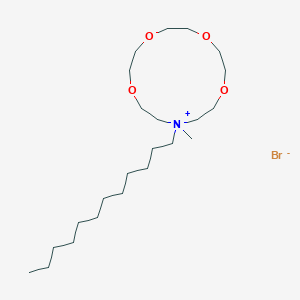
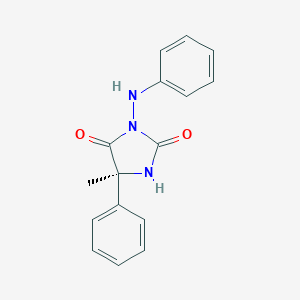
![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)
